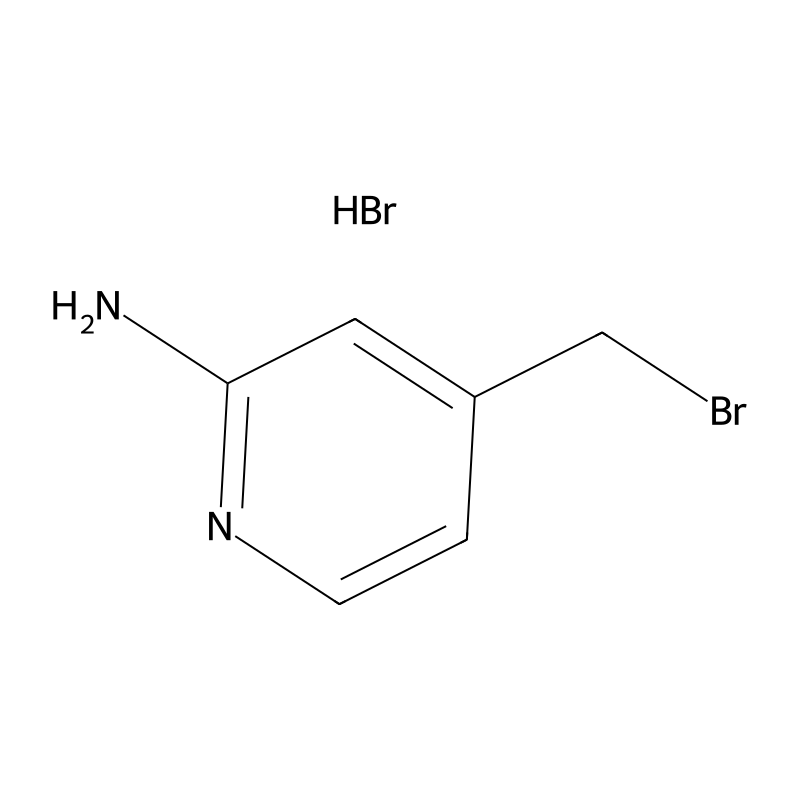4-(Bromomethyl)pyridin-2-amine hydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
4-(Bromomethyl)pyridin-2-amine hydrobromide (4-Br-CH2-C5H4N-2•HBr) is a synthetic compound not found in nature. It can be prepared through various methods, including the reaction of 2-aminopyridine with formaldehyde and dibromoethane in the presence of an acid catalyst [].
Applications:
-(Bromomethyl)pyridin-2-amine hydrobromide serves as a valuable building block in organic synthesis due to the presence of both the amine and bromomethyl functional groups. These functional groups allow for further chemical modifications, enabling the creation of diverse and complex molecules.
Here are some examples of its applications in scientific research:
- Synthesis of bioactive compounds: 4-(Bromomethyl)pyridin-2-amine hydrobromide can be used as a precursor in the synthesis of various bioactive molecules, including potential drugs [, ].
- Preparation of ligands: The compound can be employed in the preparation of ligands, which are molecules that bind to specific targets like enzymes or receptors. These ligands are valuable tools for studying biological processes and developing new drugs [].
- Polymer development: Researchers have explored the use of 4-(bromomethyl)pyridin-2-amine hydrobromide in the development of functional polymers with unique properties [].
4-(Bromomethyl)pyridin-2-amine hydrobromide is an organic compound characterized by the presence of a bromomethyl group attached to a pyridine ring. Its molecular formula is C₆H₈Br₂N, and it has a molecular weight of approximately 267.95 g/mol . The compound is typically encountered as a hydrobromide salt, which enhances its solubility in water and makes it suitable for various laboratory applications.
The compound is known for its potential toxicity, classified as harmful if swallowed and causing skin irritation . It is essential to handle this compound with care, following appropriate safety protocols.
The reactivity of 4-(Bromomethyl)pyridin-2-amine hydrobromide can be attributed to the bromomethyl group, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.
For example:
- Nucleophilic substitution: The bromomethyl group can react with amines or other nucleophiles to form substituted pyridine derivatives.
- Electrophilic aromatic substitution: The pyridine ring can undergo electrophilic substitution reactions at positions that are ortho or para to the amine group.
Several methods have been developed for synthesizing 4-(Bromomethyl)pyridin-2-amine hydrobromide:
- Bromomethylation: This method involves treating pyridin-2-amine with formaldehyde and hydrobromic acid in the presence of a catalyst to introduce the bromomethyl group.
- Direct halogenation: Pyridin-2-amine can be reacted with bromine or a brominating agent under controlled conditions to yield the desired product.
These synthetic routes are significant for producing the compound in sufficient quantities for research and application.
4-(Bromomethyl)pyridin-2-amine hydrobromide has potential applications in various fields:
- Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their biological activity.
- Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.
- Material Science: Potential use in developing new materials with specific properties.
Interaction studies involving 4-(Bromomethyl)pyridin-2-amine hydrobromide focus on its reactivity with biological targets. Investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of related compounds.
Several compounds share structural similarities with 4-(Bromomethyl)pyridin-2-amine hydrobromide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Chloromethyl)pyridin-2-amine | Chlorine instead of bromine | Generally less reactive than brominated analogs |
| 3-(Bromomethyl)pyridin-2-amine | Bromomethyl group at a different position | May exhibit different biological activities |
| 4-Aminopyridine | Amino group without halogen | Known for neuropharmacological effects |
| 2-Amino-5-bromopyridine | Bromine at position 5 | Potentially different reactivity patterns |
These comparisons highlight the uniqueness of 4-(Bromomethyl)pyridin-2-amine hydrobromide, particularly regarding its reactivity due to the presence of the bromomethyl group and its potential applications in medicinal chemistry.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








